Darunavir was first approved by the United States Food and Drug Administration in June 2006 and is recognized on the World Health Organization's List of Essential Medicines. It is classified as a nonpeptidic HIV protease inhibitor, which means it works by inhibiting the protease enzyme necessary for viral replication . The compound has been further explored for its analogs, including Darunavir Difuranyl, to improve efficacy against resistant HIV strains .
The synthesis of Darunavir Difuranyl typically involves modifying the core structure of darunavir to enhance its interaction with the HIV-1 protease. Recent studies have employed combinatorial approaches, utilizing in silico design to create analogs with specific modifications at critical sites on the molecule. These modifications focus on enhancing binding interactions with the target enzyme, particularly at positions P1′ and P2′ .
The general synthetic route includes:
Darunavir Difuranyl retains the core structure of darunavir, which consists of a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. The molecular formula for darunavir is , indicating a substantial molecular weight that contributes to its biological activity . The structural modifications introduced in difuranyl variants are designed to enhance binding affinity and stability against mutations in HIV-1 protease.
The primary chemical reactions involving Darunavir Difuranyl focus on its interaction with HIV-1 protease. The binding process involves competitive inhibition where darunavir difuranyl occupies the active site of the protease, preventing substrate access. This interaction is characterized by multiple hydrogen bonds formed between the drug and key residues within the enzyme's active site, specifically targeting aspartate residues crucial for catalytic activity .
The modifications in difuranyl variants are anticipated to improve these interactions further, potentially leading to enhanced inhibition rates against resistant strains.
Darunavir Difuranyl operates through a mechanism similar to that of darunavir by competitively inhibiting HIV-1 protease. The compound's design allows it to establish stronger interactions with the enzyme's active site compared to other protease inhibitors. The dissociation constant () for darunavir is reported at , indicating a very high affinity for the target enzyme .
By binding effectively to the catalytic site, darunavir difuranyl prevents viral polypeptides from being processed into functional proteins necessary for viral replication, thus limiting the spread of infection.
Darunavir Difuranyl exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies and potential delivery methods in clinical settings.
Darunavir Difuranyl is primarily investigated for its potential role in treating HIV infections, particularly in cases where patients exhibit resistance to existing therapies. The ongoing research aims to refine its efficacy through structural optimization, making it a candidate for future therapeutic regimens against multidrug-resistant HIV strains . Additionally, studies exploring its analogs contribute valuable insights into optimizing protease inhibitors for broader applications in antiviral therapy.
The synthesis of darunavir’s bis-tetrahydrofuranyl (bis-THF) motif—central to its "difuranyl" designation—relies on stereoselective strategies to construct the fused (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol scaffold. Recent innovations focus on enhancing yield, scalability, and enantiopurity. Route 1 employs a photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone, achieving high diastereoselectivity (>98% ee) but requiring UV light and specialized equipment [3] [9]. In contrast, Route 4 uses a tandem organo-/biocatalysis approach starting from monopotassium isocitrate, enabling a one-pot synthesis with 85% yield and reduced purification steps [3] [5]. Route 2 optimizes ring closure via acid-catalyzed aldol condensation, while Route 5 implements continuous flow chemistry to minimize epimerization and improve throughput by 40% [3] [9].
Scalability challenges include:
Table 1: Comparative Analysis of Darunavir Difuranyl Synthetic Routes
Route | Key Step | Catalyst/Solvent | Yield (%) | Scalability |
---|---|---|---|---|
1 | Photochemical addition | UV/CH~3~CN | 78 | Moderate (batch) |
2 | Aldol condensation | Proline/THF | 82 | High (continuous) |
4 | Tandem organo-/biocatalysis | Lipase/H~2~O-EtOAc | 85 | High (one-pot) |
9 | Epoxide ring-opening | Y(OTf)~3~/CPME | 88 | Industrial |
Difuranyl-specific impurities arise primarily from incomplete ring closure, stereochemical drift, or solvent adduction. Five major byproducts were structurally characterized via UPLC-MS and 2D-NMR:
The bis-THF moiety’s sensitivity is exemplified by:
Table 2: Major Darunavir Difuranyl Byproducts and Formation Pathways
Impurity | Structure | Origin | UPLC R~t~ (min) |
---|---|---|---|
DP-1 | N-(4-(N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenyl)acetimidamide | Acid hydrolysis | 2.8 |
Lactone | Furo[3,2-b]furan-6(7aH)-one | Solvent adduction | 3.5 |
DP-3 | Hexahydrofuro[2,3-b]furan-3-yl(4-((4-acetimidamido-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate | Base hydrolysis | 4.7 |
Epoxy-THF | (2R,3S)-3,4-epoxytetrahydrofuran | Incomplete oxidation | 4.2 |
Darunavir’s bis-THF domain exhibits solvent-directed polymorphism, with three characterized forms:
Crystallization challenges include:
Table 3: Crystallographic Properties of Darunavir Polymorphs
Form | Solvent System | Space Group | Density (g/cm³) | H-Bond Network | Stability |
---|---|---|---|---|---|
I (Ethanolate) | EtOH/H~2~O | P2~1~2~1~2~1~ | 1.29 | Dimerized via O−H⋯O | >24 months (25°C) |
II (Anhydrate) | CH~3~CN | P1 | 1.21 | Linear chains | 6 months (desiccated) |
III (Chloroformate) | CHCl~3~ | C2 | 1.35 | Solvent-clathrated | Unstable |
High-resolution LC-MS and NMR techniques are critical for detecting difuranyl-specific degradants at ≤0.1% levels:
Method validation confirms:
Table 4: Analytical Methods for Difuranyl Impurity Detection
Technique | Column/Conditions | Quantified Impurities | LOQ (%) | Key Advantage |
---|---|---|---|---|
UPLC-MS (SQD) | BEH C18, 0.05% HCOOH/CH~3~CN | DP-1, DP-2, Lactone | 0.05 | High throughput (7 min run) |
HRMS (Orbitrap) | CSH C18, 5mM ammonium formate | Epoxy-THF, DP-3 | 0.01 | m/z accuracy <2 ppm |
Chiral SFC | Chiralpak AD-H, CO~2~/MeOH | (3aR,6aS)-enantiomer | 0.03 | Stereoisomer resolution |
~19~F NMR | None (DMSO-d~6~) | Fluorinated analogs | 0.10 | No reference standards needed |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0